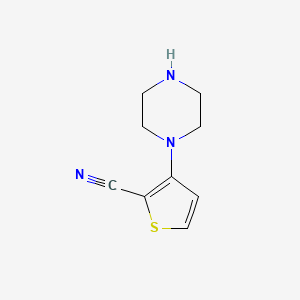

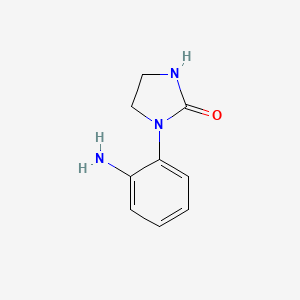

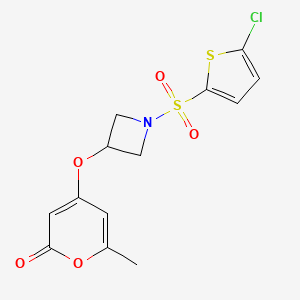

![molecular formula C18H13ClN4O3S B2987619 Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 893914-80-2](/img/structure/B2987619.png)

Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds involves a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of these compounds was confirmed through elemental analysis and spectral data IR and NMR . The linear form of the tetrazolo-fused ring system of the molecule exists in the crystal .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines . The phosphate binding region occupied by –NH of the molecule was achieved .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using IR and NMR spectra . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications

Antimicrobial and Anticancer Activity

A study on novel pyrazole derivatives, including those similar to the chemical structure of interest, revealed significant antimicrobial and anticancer activities. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, displaying higher anticancer activity in some cases than doxorubicin, a reference drug. This indicates the potential for these compounds to be developed into new treatments for various cancers and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Evaluation of Thiazolopyrimidine Derivatives

Another research effort focused on the synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive (pain-relieving) and anti-inflammatory properties. This work underscores the potential pharmaceutical applications of compounds synthesized from similar chemical backbones, highlighting their relevance in developing new analgesic and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antioxidant Agent Development

Further research into chalcone derivatives synthesized from related chemical structures found that these compounds exhibit potential as antioxidants. This research underscores the utility of such compounds in developing treatments or supplements to combat oxidative stress, which is linked to various chronic diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Synthesis and Biological Evaluation of Pyrazoline Derivatives

In a study focused on novel pyrazoline derivatives, compounds showed significant anti-inflammatory and antibacterial activities, highlighting the potential of these molecules in treating inflammation and bacterial infections. This research also demonstrates the effectiveness of microwave-assisted synthesis in creating these compounds, offering a more environmentally friendly and efficient method than conventional synthesis (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Recyclization and Analgesic Activity

The recyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol to produce novel methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, and their subsequent evaluation for analgesic activity, showcases the potential of these compounds in developing new pain management solutions (Igidov et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to apoptosis (programmed cell death) within certain cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis .

Pharmacokinetics

These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Future Directions

properties

IUPAC Name |

methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O3S/c1-25-18(24)15-7-6-13(26-15)9-27-17-14-8-22-23(16(14)20-10-21-17)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVWWUZVNYRUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

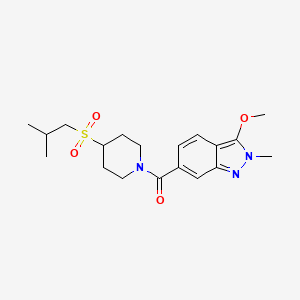

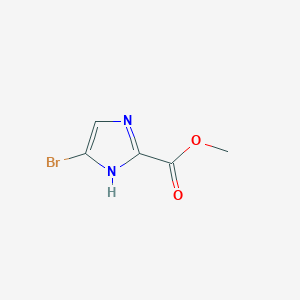

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)

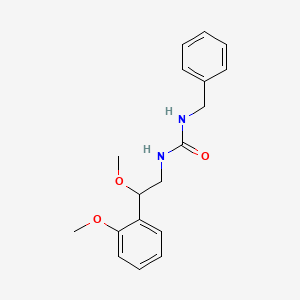

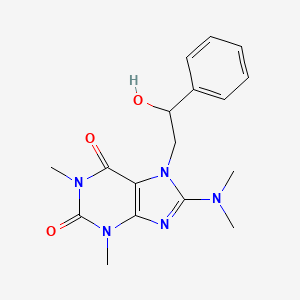

![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)

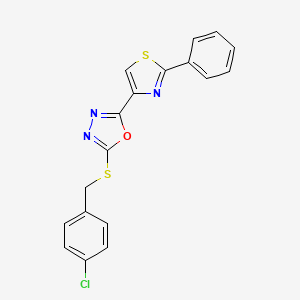

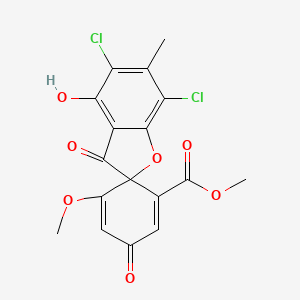

![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)